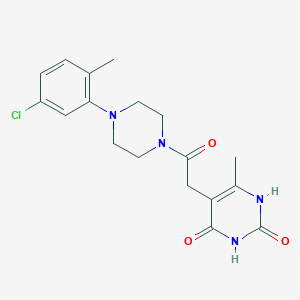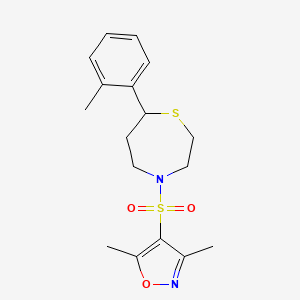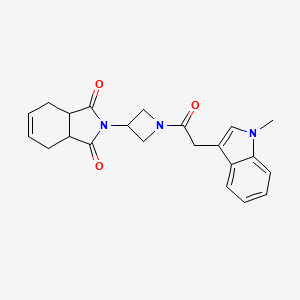![molecular formula C11H9ClFI B2679192 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane CAS No. 2287287-65-2](/img/structure/B2679192.png)
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane, also known as CF3I, is a halocarbon compound that has been widely used in scientific research. It is a colorless gas that has a sweet odor and is soluble in organic solvents. CF3I is known for its high reactivity and has been used in a variety of applications, including as a fire extinguishing agent, a sterilant, and a propellant.
Mécanisme D'action
The mechanism of action of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is not well understood. It is believed to act as a halogenating agent, reacting with organic compounds to form halogenated derivatives. This compound has also been shown to be a potent oxidizing agent, and it can react with a variety of substrates, including alkenes, alkynes, and aromatics.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be a potent oxidizing agent, and it can react with biological molecules, such as proteins and DNA. This compound has also been shown to be toxic to some microorganisms, and it has been used as a sterilant for medical equipment.
Avantages Et Limitations Des Expériences En Laboratoire
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has several advantages for use in lab experiments. It is a highly reactive compound that can be used as a halogenating agent and as a precursor for fluorinated compounds. This compound is also a potent oxidizing agent, and it can be used to oxidize a variety of substrates. However, this compound has some limitations for use in lab experiments. It is a toxic and potentially hazardous compound that requires careful handling and storage. This compound is also expensive and difficult to synthesize in large quantities.
Orientations Futures
There are several future directions for research on 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane. One area of interest is in the development of new synthetic methods for this compound. Another area of interest is in the use of this compound as a halogenating agent and as a precursor for fluorinated compounds. This compound may also have potential as a sterilant for medical equipment and as a fire extinguishing agent in the electronics industry. Further research is needed to fully understand the biochemical and physiological effects of this compound and its potential applications in scientific research.
Méthodes De Synthèse
The synthesis of 1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane is a complex process that involves several steps. The most common method for synthesizing this compound is by reacting iodine with CF3Cl in the presence of a catalyst. The reaction takes place under high pressure and at high temperatures. The yield of this compound can be improved by using a solvent, such as acetonitrile, to dissolve the reactants.
Applications De Recherche Scientifique
1-(5-Chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane has been widely used in scientific research due to its high reactivity and unique properties. It has been used as a reagent in organic synthesis, as a precursor for fluorinated compounds, and as a halogenating agent. This compound has also been used as a sterilant for medical equipment and as a fire extinguishing agent in the electronics industry.
Propriétés
IUPAC Name |
1-(5-chloro-2-fluorophenyl)-3-iodobicyclo[1.1.1]pentane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClFI/c12-7-1-2-9(13)8(3-7)10-4-11(14,5-10)6-10/h1-3H,4-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRAAPMSYNGPYPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)I)C3=C(C=CC(=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClFI |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,4-dimethylphenyl)-2-(3-(4-methoxybenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2679111.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)butyramide](/img/structure/B2679115.png)
-2-pyridinyl]oxy}phenyl)methanone](/img/structure/B2679116.png)
![N-(2-chloro-4-methylphenyl)-2-(3-oxo-2-phenyl-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2679117.png)
![N-[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]but-2-ynamide](/img/structure/B2679119.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2679123.png)



![exo-3-Methylamino-9-boc-9-azabicyclo[3.3.1]nonane](/img/structure/B2679130.png)
![(1-methyl-3-phenyl-1H-pyrazol-5-yl)((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)methanone](/img/structure/B2679131.png)
![6-(phenethylsulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2679132.png)